molecular formula C11H15NO3 B1213936 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol CAS No. 35589-37-8

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol

Cat. No.: B1213936
CAS No.: 35589-37-8
M. Wt: 209.24 g/mol
InChI Key: GJZCADDNXVAAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol is a compound belonging to the class of isoquinoline alkaloids Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol can be achieved through several methods. One common synthetic route involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired tetrahydroisoquinoline derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl groups and methyl substitutions makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-6-7-3-9(13)10(14)4-8(7)11(15)5-12(6)2/h3-4,6,11,13-15H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZCADDNXVAAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2C(CN1C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956970
Record name 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35589-37-8
Record name MA 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035589378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol
Reactant of Route 2
1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol
Reactant of Route 3
1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol
Reactant of Route 4
1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol
Reactant of Route 5
1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol
Reactant of Route 6
1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.